The compound (2-((2-chloro-6-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(4-fluorophenyl)methanone is a complex organic molecule with significant potential in medicinal chemistry. Its systematic IUPAC name reflects its intricate structure, which includes various functional groups that contribute to its biological activity. The molecular formula is and the molecular weight is approximately .
This compound can be classified as a thioether and an imidazole derivative. It is synthesized from various precursors, including 2-chloro-6-fluorobenzyl chloride and other aromatic compounds. The presence of a thioether linkage and an imidazole ring suggests potential pharmacological applications, particularly in the development of new therapeutic agents.
The synthesis of (2-((2-chloro-6-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(4-fluorophenyl)methanone typically involves several steps:
The reaction conditions may vary, but they typically require careful control of temperature and pH to ensure high yields and purity of the final compound.
The molecular structure of (2-((2-chloro-6-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(4-fluorophenyl)methanone features:
The canonical SMILES representation is COC1=CC(=CC(=C1)C(=O)N2CCN=C2SCC3=C(C=CC=C3Cl)F)OC
, which encapsulates its complex structure .
The compound may undergo various chemical reactions, including:
These reactions are crucial for modifying the compound to enhance its pharmacological properties or to study its mechanism of action.
Key physical and chemical properties include:
These properties are essential for understanding the compound's behavior in various environments, including solubility, stability, and reactivity.
The compound has potential applications in:
Research into this compound could lead to significant advancements in therapeutic options for various medical conditions.
CAS No.: 79982-94-8
CAS No.: 334-20-3
CAS No.: 14932-42-4
CAS No.: 82-71-3
CAS No.: 13441-54-8